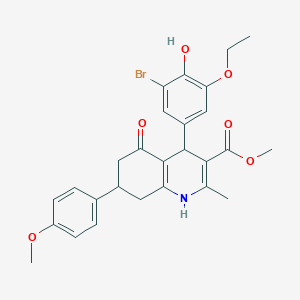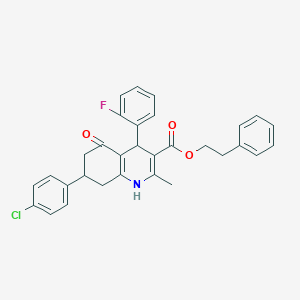![molecular formula C23H19NO2 B407987 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol](/img/structure/B407987.png)
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring and a methoxyphenol group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol typically involves a multi-step process. One common method is the three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphtylamine and cyclopentanone in the presence of hydrochloric acid as a catalyst . This reaction results in the formation of the desired quinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
科学的研究の応用
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an inhibitor of certain enzymes and its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and the reduction of inflammation.
類似化合物との比較
Similar Compounds
2,3-Dihydroquinolin-4(1H)-ones: These compounds share a similar quinoline core but differ in their substituents and overall structure.
Quinazolinone Derivatives: These compounds also contain a fused quinoline ring system but have different functional groups and biological activities.
Imidazole Containing Compounds: These compounds have a different core structure but may exhibit similar biological activities.
Uniqueness
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-2-methoxyphenol is unique due to its specific combination of a quinoline core, a cyclopentane ring, and a methoxyphenol group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C23H19NO2 |
|---|---|
分子量 |
341.4g/mol |
IUPAC名 |
4-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)-2-methoxyphenol |
InChI |
InChI=1S/C23H19NO2/c1-26-21-13-15(10-12-20(21)25)23-18-8-4-7-17(18)22-16-6-3-2-5-14(16)9-11-19(22)24-23/h2-3,5-6,9-13,25H,4,7-8H2,1H3 |
InChIキー |
XXLIIZLXPLCTCD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)O |
正規SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-FLUOROBENZOYL)-4-[(2-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B407904.png)
![2-[2-(4-oxo-4H-chromen-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B407905.png)
![ethyl 7-isopropyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B407906.png)
![(2-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B407907.png)
![Ethyl {[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407908.png)
![Ethyl {[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B407909.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(heptyloxy)benzamide](/img/structure/B407913.png)
![3-[2-(4-Fluorophenyl)vinyl]-2-quinoxalinyl phenyl sulfide](/img/structure/B407914.png)
![N,N-dimethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine](/img/structure/B407916.png)
![3-(benzyloxy)-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B407919.png)
![isopropyl 4-(5-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B407921.png)



